1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given that indole derivatives have been found to possess various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde, possess various biological activities. They interact with a variety of enzymes, proteins, and other biomolecules, contributing to their roles in biochemical reactions
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution often uses reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde: Similar in structure but with a benzimidazole ring instead of an indole ring.
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde: Differing in the position of the carbaldehyde group.
Uniqueness
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
1781830-80-5 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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